CID 10130480

Description

Essentiality of Isoprenoid Biosynthesis in Pathogenic Microorganisms

Isoprenoids are a vast and diverse class of organic molecules essential for the survival of all free-living organisms. portlandpress.com In pathogenic bacteria, these compounds are integral to a variety of vital cellular functions. microbiologyresearch.orgnih.gov For instance, ubiquinone and menaquinone are critical components of the electron transport chain, while bactoprenol (B83863) acts as a lipid carrier in the synthesis of peptidoglycan, a key component of the bacterial cell wall. microbiologyresearch.org Dolichols, another class of isoprenoids, are necessary for cell wall peptidoglycan synthesis. plos.org The fundamental nature of these roles makes the biosynthetic pathways that produce isoprenoids an attractive target for the development of new antimicrobial drugs. portlandpress.comnih.gov

Comparative Analysis of the MEP Pathway in Pathogens Versus the Mevalonate (B85504) Pathway in Human Hosts

The biosynthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs via two distinct and independent pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgwikipedia.org

The MEP pathway , also known as the non-mevalonate pathway, is found in most bacteria, including many significant pathogens like Escherichia coli and Mycobacterium tuberculosis, as well as in apicomplexan parasites such as Plasmodium falciparum, the causative agent of malaria. plos.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.net

In stark contrast, humans and other animals exclusively utilize the MVA pathway for the synthesis of their isoprenoid precursors. portlandpress.comwikipedia.org The MVA pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonate. plos.org This clear distinction in isoprenoid biosynthesis between many pathogens and their human hosts is of profound therapeutic significance. The enzymes of the MEP pathway have no counterparts in humans, making them ideal targets for the development of selective antimicrobial agents with a reduced likelihood of host toxicity. nih.gov

The phylogenetic distribution of these two pathways is complex. While the MEP pathway is predominant in bacteria, and the MVA pathway is characteristic of eukaryotes and archaea, some exceptions exist. microbiologyresearch.org For example, certain bacteria possess the MVA pathway, and a few even have both. portlandpress.com In plants, both pathways are present but operate in different cellular compartments: the MEP pathway in plastids and the MVA pathway in the cytosol. wikipedia.orgplos.org

Table 1: Comparison of the MEP and MVA Pathways

| Feature | Methylerythritol Phosphate (MEP) Pathway | Mevalonate (MVA) Pathway |

|---|---|---|

| Starting Materials | Pyruvate and Glyceraldehyde 3-phosphate researchgate.net | Acetyl-CoA plos.org |

| Key Intermediate | 2-C-methyl-D-erythritol 4-phosphate (MEP) nih.gov | Mevalonate (MVA) plos.org |

| Organism Distribution | Most bacteria, apicomplexan parasites, plants (plastids) plos.orgnih.gov | Humans, animals, fungi, archaea, some bacteria, plants (cytosol) portlandpress.comwikipedia.org |

| Human Presence | Absent nih.gov | Present portlandpress.com |

| Therapeutic Target | Yes, for antimicrobial drug development portlandpress.com | Yes, for cholesterol-lowering drugs (statins) plos.org |

Historical Context of Fosmidomycin (B1218577) Sodium Salt Discovery and Early Investigations as an Antimicrobial Agent

Fosmidomycin was first discovered in 1978 as a natural product isolated from the broth cultures of Streptomyces lavendulae. nih.govnih.gov Initially described as a phosphonic acid antibiotic, it was investigated for its antibacterial properties. nih.govcaymanchem.com Early studies in the 1980s explored its potential for treating urinary tract infections, demonstrating its safety even at high doses. nih.gov However, its development for this indication was discontinued. nih.govmdpi.com

A pivotal moment in the history of fosmidomycin came two decades after its discovery. In 1998, researchers identified it as a potent and specific inhibitor of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (also known as DXR or IspC). nih.govplos.org This enzyme catalyzes the second, and often rate-limiting, step in the MEP pathway, converting DOXP to MEP. nih.govnih.gov This finding illuminated the precise molecular mechanism of fosmidomycin's antimicrobial action and renewed interest in its potential, particularly as an antimalarial agent, since Plasmodium falciparum relies on the MEP pathway for isoprenoid biosynthesis. nih.govcaymanchem.com Fosmidomycin has been shown to be active against both Gram-negative and Gram-positive bacteria, as well as the malaria parasite P. falciparum. caymanchem.commpbio.com

Table 2: Timeline of Fosmidomycin Sodium Salt Research

| Year | Key Finding/Event | Reference(s) |

|---|---|---|

| 1978 | Discovery of fosmidomycin from Streptomyces lavendulae. | nih.govnih.gov |

| 1985 | Clinical trials for urinary tract infections. | nih.govmdpi.com |

| 1998 | Identified as an inhibitor of DXR in the MEP pathway. | nih.gov |

| 1999 | Demonstrated activity against Plasmodium falciparum. | caymanchem.com |

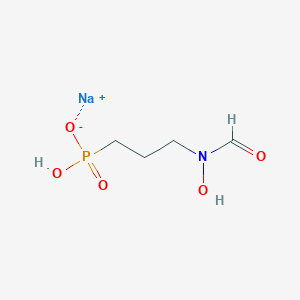

Structure

3D Structure of Parent

Properties

CAS No. |

66508-37-0 |

|---|---|

Molecular Formula |

C4H10NNaO5P |

Molecular Weight |

206.09 g/mol |

IUPAC Name |

sodium 3-[formyl(hydroxy)amino]propyl-hydroxyphosphinate |

InChI |

InChI=1S/C4H10NO5P.Na/c6-4-5(7)2-1-3-11(8,9)10;/h4,7H,1-3H2,(H2,8,9,10); |

InChI Key |

UNOCMUZMZPAPAR-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(C=O)O)CP(=O)(O)O.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

66508-37-0 |

Related CAS |

66508-53-0 (Parent) |

Synonyms |

3-(N-formyl-N-hydroxy)aminopropylphosphonic acid fosfidomycin fosmidomycin fosmidomycin monoammonium salt fosmidomycin monopotassium salt fosmidomycin monosodium salt fosmidomycin sodium fosmidomycin sodium salt FR-31564 phosphonic acid, (3-(formylhydroxyamino)propyl)-, monosodium salt |

Origin of Product |

United States |

Molecular Mechanism of Action of Fosmidomycin Sodium Salt

Inhibition of 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (DXR)

Fosmidomycin (B1218577) exerts its therapeutic effect by directly targeting and inhibiting DXR, the second enzyme in the MEP pathway. rsc.orgrsc.org DXR catalyzes the NADPH-dependent intramolecular rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). rsc.orgmdpi.com This conversion is the first committed step in the pathway. nih.govnih.govosti.gov By inhibiting this crucial step, fosmidomycin effectively blocks the entire downstream synthesis of isoprenoids, which are vital for various cellular functions, including the formation of cell membranes and components of the electron transport chain. rsc.orgmdpi.com

Enzymatic Kinetics of DXR Inhibition by Fosmidomycin Sodium Salt

Fosmidomycin is characterized as a slow, tight-binding inhibitor of DXR. mdpi.comnih.gov This mode of inhibition involves an initial binding event that is followed by a conformational change in the enzyme-inhibitor complex, leading to a more tightly bound state over time. nih.gov The inhibition is competitive with respect to the substrate, DXP. acs.orgnih.govplos.org

Kinetic studies have determined the inhibitory constants of fosmidomycin against DXR from various organisms. For example, the IC₅₀ value for fosmidomycin against wild-type E. coli DXR is approximately 0.03 µM. mdpi.com Another study reported an IC₅₀ of 34 nM for the E. coli enzyme. asm.org In an enzyme inhibitor screening assay, the IC₅₀ of fosmidomycin was found to be around 130 nM. echelon-inc.com The binding affinity at equilibrium can be very high, with one study reporting a value of 0.9 nM. nih.gov This slow, tight-binding nature contributes to its potency as an inhibitor. nih.gov

| Enzyme Source | Inhibitory Value (IC₅₀) | Reference |

|---|---|---|

| E. coli DXR (wild type) | 0.03 µM | mdpi.com |

| E. coli DXR | 34 nM | asm.org |

| DXR (General Screen) | ~130 nM | echelon-inc.com |

Role of Substrate and Cofactor Mimicry in DXR Binding

The potent inhibitory activity of fosmidomycin stems from its ability to act as a structural analog of the natural substrate, DXP. rsc.orgmdpi.comresearchgate.net The phosphonate (B1237965) group of fosmidomycin mimics the phosphate (B84403) group of DXP, allowing it to bind to the highly conserved, positively charged phosphate-binding pocket in the DXR active site. nih.govnih.gov Similarly, the hydroxamate moiety of fosmidomycin mimics the hydroxyl ketone structure of DXP. mdpi.comnih.gov This structural mimicry allows fosmidomycin to occupy the DXP binding site with a comparable binding mode. mdpi.com

Crystal structures of DXR in complex with fosmidomycin confirm that the inhibitor binds tightly within the active site. nih.gov Hydrogen bonds are formed between the oxygen atoms of the phosphonate group and highly conserved serine and lysine (B10760008) residues. nih.gov The (N-formyl-N-hydroxy)amino group also forms hydrogen bonds with conserved aspartate and glutamate (B1630785) residues in the active site. nih.gov These multiple points of interaction contribute to the stable and tight binding of fosmidomycin to the enzyme.

Coordination Chemistry of Fosmidomycin Sodium Salt with Divalent Metal Ions in the DXR Active Site

The catalytic activity of DXR is dependent on the presence of a divalent metal ion, such as Mg²⁺ or Mn²⁺. rsc.orgmdpi.comresearchgate.net Fosmidomycin's mechanism of inhibition critically involves the chelation of this catalytic metal ion within the enzyme's active site. nih.govresearchgate.netmdpi.com The retro-hydroxamate group of fosmidomycin acts as a bidentate metal-binding group, effectively sequestering the metal ion. rsc.orgnih.gov

Crystallographic studies have revealed that the Mg²⁺ ion in the active site is octahedrally coordinated by atoms from aspartate and glutamate residues, a water molecule, and the (N-formyl-N-hydroxy)amino group of fosmidomycin. nih.gov This chelation by fosmidomycin is essential for its inhibitory effect, as it prevents the metal ion from participating in the catalytic reaction. nih.govresearchgate.net The importance of this interaction is highlighted by studies showing that modifications to the hydroxamate moiety that hinder metal chelation are detrimental to the inhibitor's potency. mdpi.com

Uncompetitive Inhibition with Respect to Nicotinamide Adenine Dinucleotide Phosphate (NADPH)

The enzymatic reaction catalyzed by DXR follows an ordered mechanism where the cofactor, NADPH, must bind to the enzyme before the substrate, DXP. plos.org The binding of NADPH induces a conformational change in the enzyme, which in turn creates the binding site for DXP. plos.org

Consistent with this ordered mechanism, fosmidomycin exhibits uncompetitive inhibition with respect to NADPH. mdpi.comacs.orgnih.govplos.org This means that fosmidomycin can only bind to the enzyme after NADPH has already bound to form the enzyme-NADPH complex. acs.orgplos.org Lineweaver-Burk plots confirm this kinetic behavior, showing that fosmidomycin is competitive with respect to DXP but uncompetitive with NADPH. nih.govacs.org This kinetic profile provides further evidence that fosmidomycin targets the DXP-binding site, which only becomes fully available after the initial binding of the NADPH cofactor. acs.orgplos.org

Investigation of Potential Off-Target Effects and Secondary Metabolic Perturbations

While fosmidomycin is a highly specific inhibitor of DXR, research has explored potential off-target effects and broader metabolic consequences of its action. Metabolomics studies offer a way to survey global metabolic changes in response to drug treatment and can help identify any secondary effects. asm.orgf1000research.com

In E. coli, metabolic profiling indicated that besides the expected inhibition of the MEP pathway, fosmidomycin treatment might also indirectly affect the downstream enzyme IspD (methylerythritol phosphate cytidyltransferase). asm.org However, this was not due to direct inhibition of IspD by fosmidomycin at physiological concentrations, suggesting an indirect metabolic consequence. asm.org

Another study in Bacillus subtilis revealed that fosmidomycin, by inhibiting the MEP pathway, also impairs the synthesis of menaquinone, a component of the bacterial respiratory chain. frontiersin.orgresearchgate.net This impairment can protect the cells from oxidative damage-mediated lysis that occurs when peptidoglycan synthesis is perturbed by other means. frontiersin.orgresearchgate.net This finding suggests that fosmidomycin's impact extends beyond simple blockage of isoprenoid synthesis, influencing other interconnected metabolic pathways and cellular stress responses. frontiersin.org Untargeted metabolomics has also revealed that cells can modify the fosmidomycin molecule itself. asm.orgresearchgate.net These studies underscore the complexity of the cellular response to antibiotic treatment, where secondary metabolic perturbations can play a significant role. frontiersin.orgresearchgate.net

Structural Biology and Ligand Protein Interactions of Dxr with Fosmidomycin Sodium Salt and Its Analogues

High-Resolution Crystal Structures of DXR-Fosmidomycin Complexes

High-resolution X-ray crystallography has been instrumental in elucidating the binding mode of fosmidomycin (B1218577) to DXR. Crystal structures of DXR from various organisms, including Escherichia coli and Plasmodium falciparum, have been determined in complex with fosmidomycin and the cofactor NADPH. researchgate.netrcsb.orgiucr.orgnih.gov These structures reveal that fosmidomycin acts as a competitive inhibitor, binding to the same site as the natural substrate, 1-deoxy-D-xylulose 5-phosphate (DXP). frontiersin.orgnih.gov

The binding of fosmidomycin induces a significant conformational change in the enzyme, leading to a "closed" and tightly bound state. researchgate.netrcsb.org A flexible loop that covers the active site becomes ordered upon inhibitor binding, effectively trapping the inhibitor within the catalytic pocket. iucr.orgnih.govosti.gov The hydroxamate moiety of fosmidomycin is crucial for its inhibitory activity, as it chelates a divalent metal ion (typically Mg²⁺ or Mn²⁺) present in the active site. mdpi.comresearchgate.net This interaction mimics the binding of the substrate's hydroxyl ketone group. nih.gov The phosphonate (B1237965) group of fosmidomycin occupies the phosphate-binding pocket of DXR. mdpi.com

Here is a summary of key crystallographic studies on DXR-fosmidomycin complexes:

| PDB ID | Organism | Resolution (Å) | Ligands | Key Findings |

| 1Q0Q | Escherichia coli | 2.2 | NADPH, Fosmidomycin | Reveals a tight-binding closed enzyme conformation. rcsb.org |

| 2EGH | Escherichia coli | 2.2 | Mg²⁺, NADPH, Fosmidomycin | Shows a well-defined loop conformation covering the active site. iucr.orgnih.govosti.gov |

| Not specified | Toxoplasma gondii | 2.5 | NADPH, Fosmidomycin | First crystal structure of T. gondii DXR in a ternary complex with fosmidomycin. portlandpress.com |

Identification of Novel Binding Pockets Utilized by Fosmidomycin Analogues

Efforts to improve the potency and pharmacokinetic properties of fosmidomycin have led to the synthesis of various analogues. Structural studies of these analogues in complex with DXR have revealed the existence of previously unexploited binding pockets. For example, certain reverse N-substituted hydroxamic acid derivatives of fosmidomycin with large phenylalkyl substituents have been shown to occupy a subpocket within the DXR catalytic domain that does not overlap with the NADPH binding pocket. malariaworld.org This discovery opens up new avenues for the rational design of more potent and selective DXR inhibitors. Additionally, the crystal structure of DXR from the hyperthermophile Thermotoga maritima bound to 2-methyl-2,4-pentanediol (MPD) unexpectedly revealed an extra space that could be targeted for drug design. nih.gov Some fosmidomycin analogues with extended aromatic groups have been designed as bisubstrate inhibitors, aiming to simultaneously occupy both the DXP and NADPH binding sites. nih.govresearchgate.net

Computational Approaches in Elucidating Binding Modes

In addition to experimental techniques, computational methods have played a significant role in understanding the interactions between DXR and its inhibitors.

Molecular Docking and Dynamics Simulations of DXR-Inhibitor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of ligands to their protein targets. researchgate.netnih.govscielo.sa.cr These methods have been extensively applied to study the interactions of fosmidomycin and its analogues with DXR. researchgate.netmdpi.com Docking studies can predict the preferred orientation of an inhibitor within the active site and identify key interactions, while MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. mdpi.comacs.org For instance, docking studies have been used to predict the binding modes of lipophilic DXR inhibitors and to understand why certain analogues exhibit poor activity. nih.gov MD simulations have helped to validate the stability of docked complexes and to understand the conformational flexibility of the DXR active site loop in response to the binding of different inhibitors. researchgate.netacs.org

Conformational Changes in DXR Induced by Ligand Binding

As mentioned earlier, the binding of fosmidomycin to DXR induces a significant conformational change, transitioning the enzyme from an "open" to a "closed" state. researchgate.netrcsb.org This induced-fit mechanism is crucial for the tight binding of the inhibitor. diva-portal.org The binding of the cofactor NADPH is a prerequisite for this conformational change, which then facilitates the binding of either the substrate DXP or an inhibitor like fosmidomycin. researchgate.netacs.org A flexible flap region, which is often disordered in the apo (unbound) structure, becomes structured and closes over the active site upon ligand binding. iucr.orgnih.govdiva-portal.org The movement of this flap is considered essential for the catalytic activity of DXR. diva-portal.org Superimposition of DXR structures in different states (apo, with NADPH, and with both NADPH and an inhibitor) clearly illustrates this domain rotation and closure of the active site. researchgate.net

Rational Design and Structure Activity Relationship Sar Studies of Fosmidomycin Sodium Salt Derivatives

Chemical Modifications for Enhancing Potency and Selectivity

The hydroxamate functionality of fosmidomycin (B1218577) is a critical bidentate metal-binding group (MBG) that chelates the divalent metal cation (such as Mg²⁺ or Mn²⁺) in the active site of DXR, essential for its inhibitory activity. mdpi.comnih.gov Fosmidomycin is chemically described as a retro-hydroxamate, and its analogues where the carbonyl group is attached to the propyl linker are often termed "reverse fosmidomycin derivatives". mdpi.com

Studies involving the replacement of the hydroxamate group with other bidentate chelators have generally affirmed the superiority of the hydroxamate functional group for DXR inhibition. nih.gov Modifications to the N-substituent of the hydroxamate have been explored. For instance, replacing the formyl hydrogen of fosmidomycin with a methyl group yields FR900098, which exhibits higher affinity, suggesting the methyl group may interact favorably with the active site. sapub.org However, further substitutions on the nitrogen with larger groups like ethyl or hydroxylethyl have resulted in a loss of inhibitory activity, highlighting the importance of the N-hydroxy group in ligating the metal ion. ugent.be

Conversely, "reverse" hydroxamate analogs, where the orientation of the hydroxamate group is inverted, have shown promise. acs.org Novel reverse fosmidomycin analogs with phenylalkyl substituents at the hydroxamate nitrogen have demonstrated potent inhibitory activities against Plasmodium falciparum DXR (PfDXR) at the nanomolar level. researchgate.net Crystallographic analyses have revealed that these substituents can occupy a previously unidentified subpocket within the active site of PfDXR, offering a new avenue for inhibitor design. researchgate.net However, the binding modes of these N-substituted phenylalkyl derivatives are not uniform, suggesting that their high inhibitory activities can be driven by different binding interactions. researchgate.net

Some research has also explored non-hydroxamate metal-binding groups to address the metabolic instability and potential toxicity associated with the hydroxamate moiety. rsc.org For example, a γ-borono phosphonate (B1237965) analog was synthesized, where a boronic acid was evaluated as an isostere of the retrohydroxamate group. acs.org However, this analog showed considerably weaker DXR inhibition compared to fosmidomycin, indicating that the alkyl boronic acid group is suboptimal for the strong metal chelation required for potent inhibition. acs.org

Table 1: Inhibitory Activity of Fosmidomycin Analogs with Modified Hydroxamate Groups

| Compound | Modification | Target Organism/Enzyme | IC₅₀/Kᵢ | Reference |

|---|---|---|---|---|

| Fosmidomycin | N-formyl hydroxamate (retro) | P. falciparum DXR | - | researchgate.net |

| FR900098 | N-acetyl hydroxamate (retro) | P. falciparum DXR | Kᵢ = 48 nM | mdpi.com |

| Reverse N-phenylpropyl analog | Reverse hydroxamate with N-phenylpropyl substituent | P. falciparum DXR | Nanomolar range | researchgate.net |

| γ-Borono phosphonate analog | Boronic acid replacing hydroxamate | E. coli DXR | Weaker than fosmidomycin | acs.org |

The phosphonate group of fosmidomycin mimics the phosphate (B84403) group of the natural substrate, DXP, and forms crucial hydrogen bonds within the DXR active site. mdpi.com Modifications of this moiety have been a key strategy in SAR studies.

Replacement of the phosphonate with bioisosteres has been investigated. For example, bisphosphonates have been incorporated to create hydroxamate-containing bisphosphonate analogs. acs.org These compounds were designed to retain the essential metal-chelating hydroxamate while altering the phosphate-binding portion of the molecule. acs.org

Another significant approach involves converting the phosphonate into various prodrug forms to improve cellular uptake, which is often hampered by the negative charge of the phosphonate at physiological pH. mdpi.comresearchgate.net This strategy is further discussed in section 4.3.

The propyl linker connecting the phosphonate and hydroxamate groups has been a target for optimization to enhance interactions with the hydrophobic regions of the DXR active site. mdpi.com Introducing aryl or aralkyl substituents at the β-position of the linker has been explored. nih.gov While direct attachment of a β-aryl group led to poor inhibition, the use of longer linkers between the carbon backbone and the phenyl ring was associated with better enzyme binding. nih.gov X-ray crystallography of these "longer" compounds in complex with parasite DXR revealed a significant conformational change in the active site flap, where a key tryptophan residue is displaced, and the aromatic group of the inhibitor is positioned between the tryptophan and the hydroxamate's methyl group. nih.gov

Introducing an α-aryl substituent to the phosphonate has also been shown to significantly improve antiplasmodial activity in vitro. ugent.be For instance, an analog with a 3,4-dichlorophenyl substituent at the α-position demonstrated greater potency in inhibiting P. falciparum growth than fosmidomycin itself. researchgate.net These α-aryl derivatives were found to induce a disordered state in the active-site flap of DXR from various organisms. researchgate.net

Table 2: Activity of Fosmidomycin Analogs with Modified Linkers

| Compound | Modification | Target Organism/Enzyme | IC₅₀ | Reference |

|---|---|---|---|---|

| α-Aryl analog (3.1e) | α-phenyl substituent | P. falciparum | 0.059 μM | ugent.be |

| β-Oxa analog (4.4) | β-oxa modification with hydroxamate | P. falciparum 3D7 strain | Almost twice as active as FR900098 | ugent.be |

| α-(3,4-dichlorophenyl) analog | α-(3,4-dichlorophenyl) substituent | P. falciparum | Surpasses fosmidomycin's potency | researchgate.net |

Derivatization of the Phosphonate Moiety

Development of Bisubstrate and Dual-Targeting Analogues

A sophisticated strategy in the design of fosmidomycin derivatives is the creation of bisubstrate inhibitors. acs.orgnih.gov These molecules are engineered to simultaneously occupy both the DXP binding site and the adjacent binding site for the cofactor NADPH. anr.frnih.gov This is typically achieved by extending the fosmidomycin scaffold with moieties that can reach into the NADPH pocket. acs.orgnih.gov

Researchers have designed and synthesized N-alkoxy and N-acyl fosmidomycin analogs with this goal in mind. acs.orgnih.gov Enzyme kinetic studies revealed that N-alkoxy fosmidomycin analogs act as bisubstrate inhibitors, showing competitive inhibition with respect to both DXP and NADPH. acs.orgnih.gov In contrast, the N-acyl analogs, which were also designed to be bisubstrate inhibitors, surprisingly demonstrated a monosubstrate mode of inhibition. They were competitive with DXP but uncompetitive with respect to NADPH, indicating that NADPH binds to the enzyme before these inhibitors. acs.orgnih.gov Molecular modeling suggests that the N-acyl groups of these analogs orient themselves away from the NADPH binding site. nih.gov

The development of these bisubstrate inhibitors, particularly the N-alkoxy analogs, represents a promising direction for creating more potent DXR inhibitors. acs.orgnih.gov

Strategies for Improved Cellular Permeability: Prodrug Design

A major drawback of fosmidomycin and its direct analogs is their high polarity, primarily due to the charged phosphonate group, which leads to poor cell permeability and suboptimal pharmacokinetic properties. mdpi.comnih.gov To address this, various prodrug strategies have been developed to mask the phosphonate moiety, thereby increasing lipophilicity and facilitating passage across cell membranes. researchgate.netplos.org

Lipophilic prodrugs of fosmidomycin and its analogs are designed to be inactive precursors that are converted to the active drug intracellularly by enzymatic cleavage. pnas.org This approach aims to bypass the need for specific transporters like GlpT, which is required for fosmidomycin uptake in some bacteria but is absent in others, such as Mycobacterium tuberculosis. plos.org

Several types of lipophilic promoieties have been investigated:

Acyloxymethyl and Alkoxycarbonyloxymethyl Esters: These prodrugs have shown increased antimalarial and, to some extent, antibacterial activity. researchgate.netuantwerpen.be The pivaloyloxymethyl (POM) promoiety, in particular, has been shown to significantly enhance antimalarial potency. pnas.org

Acyloxybenzyl Esters: This class of prodrugs has demonstrated enhanced antimalarial and antitubercular activity, with some analogs showing low nanomolar IC₅₀ values against P. falciparum. nih.gov

Alkoxyalkyl Esters: These have also been synthesized and show decent antimalarial activities. nih.gov

cycloSaligenyl Prodrugs: This strategy has been applied to fosmidomycin phosphate analogs to increase their bioavailability in bacteria, with some double prodrugs effectively preventing the growth of Mycobacterium smegmatis. mdpi.com

The activation of these prodrugs within the target cell is crucial. For instance, it has been shown that for lipophilic diester prodrugs of phosphonate antimalarials, the human erythrocyte enzyme acylpeptide hydrolase (APEH) is taken up by the malaria parasite and is responsible for cleaving the promoieties to release the active drug. pnas.org

Table 3: Examples of Lipophilic Prodrugs of Fosmidomycin Analogs

| Prodrug Type | Promoieties | Target(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Acyloxymethyl/Alkoxycarbonyloxymethyl | Pivaloyloxymethyl (POM), etc. | P. falciparum, A. baumannii | Two-digit nanomolar and submicromolar IC₅₀ values achieved. | researchgate.netuantwerpen.be |

| Acyloxybenzyl | Various acyloxybenzyl groups | P. falciparum, M. tuberculosis | Markedly improved in vitro antimalarial activity. | nih.gov |

| Alkoxyalkyl | Various alkoxyalkyl groups | P. falciparum, M. tuberculosis | Decent antimalarial activities. | nih.gov |

| cycloSaligenyl | cycloSaligenyl groups | M. smegmatis | Efficiently inhibited bacterial growth. | mdpi.com |

| FR900098 prodrug ("compound 1") | Benzoyloxyethyl ester | Francisella novicida | GlpT-independent antimicrobial activity. | plos.org |

Peptide-Conjugated Fosmidomycin Derivatives

The significant polarity of fosmidomycin, primarily due to its phosphonate group, results in poor membrane permeability, limiting its efficacy against various pathogens. nih.govmdpi.com To address this, a key strategy has been the conjugation of fosmidomycin to cell-penetrating peptides (CPPs), which act as molecular carriers to facilitate transport across cellular membranes. nih.govnih.gov This "Trojan horse" approach aims to enhance the intracellular concentration and, consequently, the therapeutic efficacy of the drug. researchgate.net

Polycationic oligoarginines, particularly octaarginine (Arg₈), have been a major focus for this application due to their ability to transport physiologically active compounds across membranes. nih.govresearchgate.net Researchers have explored both non-covalent and covalent conjugation strategies to couple fosmidomycin with these peptides.

One approach involved the synthesis of a non-covalent salt formed between the dianionic fosmidomycin and the polycationic octaarginine. nih.govnih.gov For example, a salt of fosmidomycin and 6-carboxyfluorescein (B556484) (FAM) labeled octaarginine amide was synthesized in a 4-to-1 ratio. nih.gov Another study investigated a simple fosmidomycin-octaarginine salt, demonstrating that this non-covalent complex could significantly improve the delivery of fosmidomycin. nih.gov

Covalent conjugation represents a more stable linkage strategy. The synthesis of a fosmidomycin-Arg₈ conjugate has been described, involving a multi-step process. nih.govresearchgate.net This process included:

Transformation of 3-bromopropylphosphosphonic acid diethyl-ester into an O-benzylhydroxylamino compound. nih.govresearchgate.net

Subsequent N-acetylation and hydrogenolysis to yield the free N-hydroxylamine. nih.govresearchgate.net

Treatment with glutaric anhydride (B1165640) to produce a derivative of fosmidomycin suitable for coupling. nih.govresearchgate.net

Finally, coupling the fosmidomycin derivative to the resin-bound octaarginine, followed by deprotection and cleavage from the resin to yield the final conjugate. nih.govresearchgate.net

Interestingly, studies comparing these approaches have found that the non-covalent fosmidomycin-octaarginine salt demonstrated superior activity compared to its covalently linked counterpart in certain contexts. researchgate.net The conjugation strategy aims to maximize the bioavailability of the drug by leveraging the membrane-penetrating capabilities of the peptide carrier. researchgate.net

| Conjugate Type | Description | Rationale | Reference |

|---|---|---|---|

| Fosmidomycin-Octaarginine Salt (Non-covalent) | An ionic complex formed between the fosmidomycin phosphonate and the guanidinium (B1211019) groups of octaarginine. | To improve cellular uptake via a non-covalent, charge-based interaction with a cell-penetrating peptide. | nih.gov |

| Fosmidomycin-Octaarginine Conjugate (Covalent) | Fosmidomycin is covalently attached to octaarginine, often via a linker like butanoic acid. | To create a stable, singular molecular entity that enhances drug delivery. | researchgate.net |

| FAM-labeled Fosmidomycin-Octaarginine Salt | A 4:1 ratio salt of fosmidomycin and octaarginine amide labeled with 6-carboxyfluorescein (FAM). | To facilitate studies on cellular uptake and delivery mechanism using a fluorescent label. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are computational tools that have been instrumental in the rational design of fosmidomycin derivatives. mdpi.comdovepress.com These methods help to correlate the chemical structures of compounds with their biological activities, providing predictive models to guide the synthesis of more potent inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the molecular target of fosmidomycin. mdpi.comnih.gov

A general pharmacophore model for fosmidomycin-based DXR inhibitors has been established based on structural and interaction data. nih.govmdpi.com This model identifies three key features essential for inhibitory activity:

A metal-binding group (MBG): The hydroxamic acid moiety of fosmidomycin is crucial as it chelates the divalent metal ion (e.g., Mn²⁺) in the enzyme's active site, mimicking the interaction of the natural substrate, DXP. nih.govmdpi.comresearchgate.net

A phosphonate moiety: This group is critical as it forms multiple hydrogen bonds with surrounding amino acid residues in the active site, anchoring the inhibitor. researchgate.net

A connecting linker: A three-atom linker, typically composed of carbon atoms, is considered optimal for spacing the metal-binding group and the phosphonate moiety correctly within the active site. nih.govresearchgate.net

This pharmacophore model serves as a blueprint for designing new analogs. Modifications to the lead structures of fosmidomycin and its analog FR900098 are often guided by this model, with the aim of improving pharmacokinetic properties like permeability while maintaining or enhancing DXR inhibition. mdpi.com

Development of Predictive Models for DXR Inhibition

The development of predictive QSAR models is a critical step in streamlining the discovery of novel DXR inhibitors. These models are built using datasets of existing inhibitors with known activities, allowing for the in silico prediction of the potency of newly designed compounds. dovepress.comnih.gov

One significant study involved the creation of a predictive model for DXR inhibition using structure-activity relationship data from 43 different DXR inhibitors. nih.govresearchgate.net Such models are vital because they can help prioritize synthetic efforts toward compounds with the highest predicted affinities. Another research effort utilized a test database of 50 known inhibitors, comprising 37 active and 13 inactive compounds, to validate a generated pharmacophore model for Plasmodium falciparum DXR (PfDXR). researchgate.net

Homology modeling is another computational technique used when a crystal structure of the target enzyme is unavailable. plos.orgscielo.br For instance, a 3D model of Chlamydia trachomatis DXR was generated using the Phyre2 server with 100% confidence, allowing for the analysis of the fosmidomycin binding pocket by superimposing it on the known crystal structure of E. coli DXR with bound fosmidomycin. plos.org These predictive structural and QSAR models are powerful tools for understanding inhibitor binding and guiding the rational design of new derivatives with potentially enhanced activity. researchgate.net

Application of Advanced QSAR Protocols (e.g., AFMoC)

While standard 3D-QSAR methods are useful, they can have limitations, particularly when dealing with small datasets of inhibitors or when the precise active conformation of the inhibitor is not fully determined from crystal structures. nih.govresearchgate.net To address these challenges, advanced protocols such as the Adaptation of Fields for Molecular Comparison (AFMoC) have been applied. nih.govresearchgate.net

The AFMoC protocol is a hybrid approach that combines protein-based docking and ligand-based 3D-QSAR. nih.gov It enhances the predictive power of 3D-QSAR by making more efficient use of available data. The protocol works by tailoring general knowledge-based scoring potentials, such as DrugScore, specifically toward a given target protein by incorporating inhibitor potency data. nih.govresearchgate.net

In a case study on DXR inhibitors, traditional 3D-QSAR methods produced valid models that ultimately lacked predictive power for new compounds. nih.govresearchgate.net In contrast, the AFMoC protocol demonstrated superior performance, not only in cross-validation tests but also in predicting the affinities of inhibitors that were not part of the original training set. nih.gov A key strength of AFMoC was its ability to create specifically adapted interaction fields. It was found that using fields that were 50% tailored allowed for the precise prediction of binding affinities for closely related ligands without losing the ability to estimate affinities for structurally different inhibitors. nih.govresearchgate.net This advanced computational strategy proved crucial for overcoming the challenges posed by the DXR inhibitor dataset and for generating highly predictive models. nih.gov

| Compound Name |

|---|

| Fosmidomycin |

| Fosmidomycin Sodium Salt |

| FR900098 |

| Octaarginine (Arg₈) |

| 6-carboxyfluorescein (FAM) |

| 3-bromopropylphosphosphonic acid diethyl-ester |

| 1-deoxy-D-xylulose-5-phosphate (DXP) |

Mechanisms of Microbial Resistance to Fosmidomycin Sodium Salt

Target-Based Resistance: Mutations in the dxr Gene

Characterization of Specific dxr Gene Mutations Conferring Resistance

Researchers have identified several specific mutations in the E. coli dxr gene that confer resistance to fosmidomycin (B1218577). Through techniques like error-prone PCR and CRISPR-based genome engineering, scientists have pinpointed amino acid substitutions that reduce the drug's effectiveness.

One notable study identified a set of five amino acid changes in E. coli DXR that resulted in a significant increase in the effective concentration 50 (EC₅₀) of fosmidomycin. nih.gov These mutations were N38Y, M68L, T202A, S222T, and I256F. nih.gov Further investigation revealed that the S222T mutation alone was sufficient to confer a more than 10-fold increase in resistance to both fosmidomycin and its analog, FR900098. nih.gov This specific mutation is located within the fosmidomycin-binding site of the DXR enzyme. nih.gov

Another approach using a full saturation library of 33 sites near the ligand-binding pocket of the E. coli DXR enzyme identified several previously unreported mutations that confer fosmidomycin resistance. nih.gov These mutations were found in highly conserved sites, suggesting their potential relevance in other pathogens, including the malaria parasite Plasmodium falciparum. nih.gov

**Table 1: Characterized dxr Gene Mutations Conferring Fosmidomycin Resistance in *E. coli***

| Original Amino Acid | Position | Substituted Amino Acid | Fold Increase in Resistance (EC₅₀) | Reference |

|---|---|---|---|---|

| Multiple | N38, M68, T202, S222, I256 | Y, L, A, T, F | ~10-12 | nih.gov |

| Serine | 222 | Threonine | >10 | nih.gov |

Impact of Mutations on DXR Enzyme Functionality and Inhibitor Binding

Mutations in the dxr gene can impact the DXR enzyme's functionality and its ability to bind to fosmidomycin in several ways. The S222T mutation, for instance, directly alters the fosmidomycin-binding site, thereby reducing the inhibitor's affinity for the enzyme. nih.gov This single amino acid change was shown to decrease the affinity of the mutant enzyme for fosmidomycin by 30-fold. researchgate.net

Interestingly, some mutations can affect enzyme kinetics without completely abolishing its function. For example, mutations of a conserved tryptophan residue (W203) in Mycobacterium tuberculosis DXR to phenylalanine (W203F) or tyrosine (W203Y) only modestly impacted the enzyme's catalytic rate. rcsb.org Surprisingly, these mutants were found to be more sensitive to fosmidomycin, binding the inhibitor up to 11-fold more tightly. rcsb.org This suggests that alterations in the flexible loop containing this residue can significantly influence inhibitor binding, potentially through changes in the hydrogen bond network involving a water molecule and the phosphonate (B1237965) group of fosmidomycin. rcsb.org

The identification of these resistance-conferring mutations not only explains clinical and laboratory observations of resistance but also provides valuable tools for the development of new fosmidomycin analogs that can overcome these changes. nih.gov

Transport-Based Resistance: Impaired Cellular Uptake

The entry of the hydrophilic fosmidomycin molecule into bacterial cells is not a passive process. It relies on specific transport systems, and alterations in these transporters can significantly reduce drug uptake, leading to resistance.

Role of Glycerol-3-Phosphate Transporter (GlpT) Alterations

In many Gram-negative bacteria, such as Escherichia coli, fosmidomycin is actively transported into the cell primarily through the glycerol-3-phosphate transporter (GlpT). d-nb.infoplos.org This transporter recognizes fosmidomycin due to its structural similarity to glycerol-3-phosphate. asm.org Consequently, mutations or deletions in the glpT gene are a common mechanism of fosmidomycin resistance. d-nb.infomdpi.com

Studies in Francisella novicida have shown that spontaneous resistance to fosmidomycin is associated with deletions in the glpT coding region. nih.gov Bacteria with these mutations exhibit decreased sensitivity to both fosmidomycin and its analog FR900098. nih.gov Similarly, in Staphylococcus schleiferi and Staphylococcus pseudintermedius, resistance to fosmidomycin has been linked to mutations that decrease the function of the GlpT transporter. mdpi.com

The crucial role of GlpT in fosmidomycin uptake is further highlighted by the fact that pathogens lacking a functional GlpT homolog, such as Toxoplasma gondii and Mycobacterium tuberculosis, are naturally resistant to the drug. plos.orgmdpi.com However, engineering T. gondii to express the E. coli GlpT renders the parasite susceptible to fosmidomycin. mdpi.com

Role of Hexose (B10828440) Phosphate (B84403) Transporter (UhpT) Alterations

While GlpT is the primary transporter for fosmidomycin, the hexose phosphate transporter (UhpT) can also play a role in its uptake, particularly for the related antibiotic fosfomycin (B1673569). nih.govnih.gov Although UhpT has been ruled out as a primary transporter for fosmidomycin in rich media, its involvement under specific conditions or in certain bacterial species cannot be entirely dismissed. researchgate.net Mutations in the uhpT gene or its regulatory genes can lead to fosfomycin resistance in E. coli and S. aureus. nih.govnih.gov Given the structural similarities between fosmidomycin and fosfomycin, it is plausible that alterations in UhpT could contribute to fosmidomycin resistance, especially in strains where GlpT function is already compromised. However, direct evidence for the significant involvement of UhpT in fosmidomycin resistance is less pronounced compared to GlpT.

Efflux-Mediated Resistance: Identification and Characterization of Efflux Pumps (e.g., fsr Gene)

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness. This mechanism is a significant contributor to multidrug resistance in many pathogenic bacteria.

A specific gene, fsr (fosmidomycin resistance), has been identified in E. coli and other bacteria that encodes for an efflux pump belonging to the Major Facilitator Superfamily (MFS) of transporters. frontiersin.orgnih.gov Overexpression of the fsr gene can increase resistance to fosmidomycin by more than 30-fold. researchgate.netmdpi.com This efflux pump appears to be relatively specific for fosmidomycin, although it has also been shown to confer resistance to trimethoprim (B1683648). mdpi.com

The Fsr protein is a putative polypeptide of 406 amino acids with twelve predicted transmembrane segments, characteristic of MFS transporters. nih.gov Its mechanism of action is believed to involve the active efflux of fosmidomycin from the cell, preventing it from reaching its intracellular target, the DXR enzyme. nih.gov Homologs of the fsr gene have been found in other bacteria, such as Burkholderia cenocepacia, where its upregulation also results in fosmidomycin resistance. frontiersin.org

Adaptive Physiological Responses and Metabolic Bypass Mechanisms

Microbial resistance to Fosmidomycin Sodium Salt is not solely dependent on direct alterations of the drug target or its transport. Microorganisms have demonstrated a remarkable capacity to develop resistance through intricate adaptive physiological responses and the activation of metabolic bypass routes. These strategies allow them to counteract the inhibitory effects of fosmidomycin and sustain essential cellular functions.

Adaptive Physiological Responses

Upon exposure to sublethal concentrations of fosmidomycin, microorganisms can initiate a cascade of physiological changes to mitigate the drug's impact. These adaptations often involve complex regulatory networks that modulate gene expression and metabolic fluxes, enabling the organism to survive and proliferate.

In the malaria parasite Plasmodium falciparum, exposure to fosmidomycin triggers significant alterations in the parasite's transcriptome and metabolome. nih.govbhsai.org Studies have revealed that in response to the drug, P. falciparum upregulates the expression of genes involved in the methylerythritol phosphate (MEP) pathway, including those encoding 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). nih.govasm.orgresearchgate.net This compensatory upregulation aims to overcome the enzymatic inhibition caused by fosmidomycin. Furthermore, global analyses have shown widespread changes in the expression of genes related to translation, ribosomal biogenesis, and vesicular transport. bhsai.orgasm.org For instance, genes such as those encoding 60S ribosomal proteins and Ras-related proteins (RAB1b) show altered expression, suggesting a broad cellular response to the stress induced by fosmidomycin. asm.org

Metabolomic profiling of fosmidomycin-treated P. falciparum has identified significant shifts in various metabolic pathways. nih.gov While the drug directly inhibits isoprenoid biosynthesis, a notable adaptive response is the increase in the synthesis of purine-based nucleotides and polyamine metabolites. nih.govnih.gov Conversely, a reduction in the synthesis of phosphatidylcholine and other lipids has been observed. nih.govnih.gov These metabolic realignments suggest that the parasite attempts to compensate for the drug-induced stress by redirecting its metabolic resources to crucial cellular processes.

The following table summarizes key adaptive physiological responses observed in microorganisms exposed to fosmidomycin.

| Organism | Adaptive Response | Key Genes/Metabolites Involved | Research Finding |

| Plasmodium falciparum | Upregulation of MEP pathway enzymes | dxs, dxr | Increased expression of MEP pathway genes to counteract enzymatic inhibition. nih.govasm.org |

| Plasmodium falciparum | Altered gene expression | Ribosomal proteins, RAB1b | Widespread transcriptional changes affecting translation and vesicular transport. asm.org |

| Plasmodium falciparum | Metabolic reprogramming | Purines, polyamines, phosphatidylcholine | Increased synthesis of purines and polyamines, with a decrease in lipid synthesis. nih.govnih.gov |

| Bacillus subtilis | Protection against cell lysis | Menaquinone | Impaired menaquinone synthesis reduces oxidative damage, conferring resistance to cell wall stressors. frontiersin.org |

Metabolic Bypass Mechanisms

Metabolic bypass mechanisms represent a more direct strategy for circumventing the action of fosmidomycin. These mechanisms often involve the recruitment or mutation of enzymes that can either provide an alternative route for the synthesis of essential metabolites or functionally replace the inhibited pathway.

A prominent example of a metabolic bypass has been characterized in P. falciparum through the loss-of-function of haloacid dehalogenase-like hydrolase (HAD) family proteins, specifically PfHAD1 and PfHAD2. nih.gov Mutations in the genes encoding these proteins lead to an increase in the intracellular concentrations of glycolytic intermediates. nih.govasm.org This, in turn, is thought to enhance the flux through the MEP pathway, thereby overcoming the inhibition by fosmidomycin. This mechanism highlights a novel regulatory role for these phosphatases in linking central carbon metabolism with isoprenoid biosynthesis.

In bacteria such as Escherichia coli, a well-documented bypass mechanism involves mutations in the glycerol-3-phosphate transporter (GlpT). nih.gov Since fosmidomycin enters the bacterial cell primarily through this transporter, mutations that inactivate or reduce the efficiency of GlpT prevent the drug from reaching its intracellular target, DXR. nih.gov The expression of the glpT gene is also subject to regulation by the cAMP-receptor protein (CRP), and mutants deficient in adenylate cyclase (cya) or crp exhibit resistance to fosmidomycin due to reduced glpT expression.

Moreover, some bacteria have shown the ability to evolve or recruit alternative enzymes that can catalyze the steps of the MEP pathway, effectively creating a bypass. portlandpress.com While the primary target of fosmidomycin is DXR, the plasticity of bacterial metabolism can allow for the emergence of novel enzymatic activities that compensate for the loss of DXR function.

The table below details some of the key metabolic bypass mechanisms that confer resistance to fosmidomycin.

| Organism | Bypass Mechanism | Key Genes/Proteins Involved | Research Finding |

| Plasmodium falciparum | Increased glycolytic flux | PfHAD1, PfHAD2 | Loss-of-function mutations in these phosphatases lead to accumulation of glycolytic intermediates, boosting the MEP pathway. nih.govasm.org |

| Plasmodium falciparum | Altered glycolytic regulation | GAPDH | Mutations in GAPDH alter its regulatory properties, contributing to fosmidomycin resistance. plos.org |

| Escherichia coli | Reduced drug uptake | glpT, cya, crp | Inactivation or downregulation of the GlpT transporter prevents fosmidomycin from entering the cell. nih.gov |

| Bacteria | Enzymatic bypass | Alternative enzymes | Evolution or recruitment of enzymes that can perform the functions of the MEP pathway enzymes. portlandpress.com |

Preclinical Efficacy of Fosmidomycin Sodium Salt and Its Analogues Against Pathogens

In Vitro Antimicrobial Activity and Dose-Response Profiling

Plasmodial Inhibition Assays (e.g., P. falciparum asexual blood stages)

Fosmidomycin (B1218577) and its analogues have demonstrated significant inhibitory effects on the asexual blood stages of Plasmodium falciparum in vitro. Fosmidomycin targets the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the parasite's survival. nih.govnih.gov This pathway is absent in humans, making DXR an attractive drug target. ugent.bescispace.com

The in vitro antimalarial activity of fosmidomycin has been well-documented, with IC50 values (the concentration required to inhibit 50% of parasite growth) reported in the nanomolar to low micromolar range depending on the P. falciparum strain. researchgate.net For instance, against the K1 strain, fosmidomycin showed an IC50 of 400 nM. mdpi.com Another study reported an IC50 of 0.81 µM for its ability to kill P. falciparum pathogens. mdpi.com In other studies, the IC50 values for P. falciparum cultures ranged between 290 and 370 nM. researchgate.net

Researchers have synthesized numerous fosmidomycin analogues to improve its potency and pharmacokinetic properties. FR900098, an acetylated analogue of fosmidomycin, is approximately twice as active in vitro against P. falciparum. mdpi.com Further modifications have led to even more potent compounds. For example, α-aryl substituted analogues of fosmidomycin have shown enhanced activity against P. falciparum growth, with one of the most promising, compound 1e (a 3,4-dichlorophenyl substituted analogue), exhibiting an IC50 value of 0.059 µM. ugent.bescispace.com Another study designed α,β-unsaturated analogues, with the most potent compound, 18a, displaying an IC50 of 13 nM against P. falciparum. nih.gov

The mechanism of inhibition for some analogues has been explored. N-alkoxy fosmidomycin analogues act as competitive inhibitors with respect to both DXP and NADPH, indicating a bisubstrate mode of inhibition. acs.org In contrast, N-acyl fosmidomycin analogues show competitive inhibition with respect to DXP but uncompetitive inhibition with respect to NADPH. acs.org

The following table summarizes the in vitro activity of fosmidomycin and its analogues against P. falciparum.

| Compound/Analogue | P. falciparum Strain(s) | IC50 Value | Reference(s) |

| Fosmidomycin | K1 | 400 nM | mdpi.com |

| Fosmidomycin | Not specified | 0.81 µM | mdpi.com |

| Fosmidomycin | Various | 290 - 370 nM | researchgate.net |

| Fosmidomycin | HB3 | 82 ng/mL | nih.gov |

| Fosmidomycin | CamWT | 1.5 µM (72h), 1.27 µM (144h) | malariaworld.org |

| Fosmidomycin | CamWT_C580Y | 2.7 µM (72h), 1.3 µM (144h) | malariaworld.org |

| FR900098 | Not specified | ~2x more active than fosmidomycin | mdpi.com |

| α-aryl analogue (3.1e) | Not specified | 0.059 µM | ugent.be |

| α,β-unsaturated analogue (18a) | Not specified | 13 nM | nih.gov |

| (1R,2S)-trans-cyclopropane analogue (3b) | Not specified | Equally potent as fosmidomycin | unl.pt |

Bactericidal and Bacteriostatic Effects on Gram-Negative Pathogens (e.g., E. coli, Francisella tularensis, Pseudomonas aeruginosa)

Fosmidomycin has demonstrated activity against a range of Gram-negative bacteria by inhibiting the DXR enzyme in the non-mevalonate pathway. mdpi.com

Escherichia coli : Fosmidomycin is a moderate inhibitor of the K12 strain of E. coli, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µM. mdpi.com While it shows potent inhibition of the wild-type E. coli DXR enzyme (IC50 = 0.03 µM), mutations in the enzyme can decrease its activity. mdpi.com

Francisella tularensis : Fosmidomycin has been shown to reduce the in vitro growth of Francisella tularensis subspecies novicida by inhibiting its DXR enzyme, with a reported MIC of 136 µM. mdpi.comresearchgate.net Another study found that fosmidomycin inhibits the growth of F. tularensis with a half-maximal inhibitory concentration (IC50) of 12 µM (2.2 µg/mL). plos.org The acetyl derivative, FR900098, was found to inhibit the purified DXR from F. tularensis LVS with an IC50 of 230 nM. bohrium.com

Pseudomonas aeruginosa : The susceptibility of P. aeruginosa to fosfomycin (B1673569) (a related phosphonic acid antibiotic) has been studied, with MICs for multidrug-resistant strains ranging from 4 to over 512 µg/ml. nih.gov The MIC50 and MIC90 were reported as 32 µg/ml and 128 µg/ml, respectively. nih.gov

Klebsiella pneumoniae : Fosmidomycin exhibits weak activity in whole-cell assays against K. pneumoniae, with an MIC of 64–128 mg/L. mdpi.com However, both fosmidomycin and FR900098 show nanomolar activity against the purified enzyme (IC50 = 20 nM and 23 nM, respectively). mdpi.com

The following table presents a summary of the in vitro activity of fosmidomycin against various Gram-negative pathogens.

| Pathogen | Strain | Measurement | Value | Reference(s) |

| Escherichia coli | K12 | MIC | 12.5 µM | mdpi.com |

| Francisella tularensis subsp. novicida | MIC | 136 µM | mdpi.comresearchgate.net | |

| Francisella tularensis | IC50 | 12 µM (2.2 µg/mL) | plos.org | |

| Pseudomonas aeruginosa | Multidrug-resistant | MIC50 | 32 µg/ml | nih.gov |

| Pseudomonas aeruginosa | Multidrug-resistant | MIC90 | 128 µg/ml | nih.gov |

| Klebsiella pneumoniae | MIC | 64–128 mg/L | mdpi.com |

Activity against Gram-Positive Pathogens (e.g., Staphylococcus schleiferi, Staphylococcus pseudintermedius)

The efficacy of fosmidomycin against Gram-positive bacteria is species-dependent, as some staphylococci utilize the non-mevalonate pathway for isoprenoid synthesis while others use the mevalonate (B85504) pathway. mdpi.com

Staphylococcus schleiferi and Staphylococcus pseudintermedius : These species, often associated with infections in companion animals, possess the non-mevalonate pathway and are therefore susceptible to fosmidomycin. asm.orghostmicrobe.org Fosmidomycin has been shown to inhibit the growth of S. schleiferi with a Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 8 µg/mL. mdpi.com For S. pseudintermedius, the MIC is reported to be between 0.5 and 1 µg/mL. mdpi.com The antibiotic was effective in killing canine clinical isolates of these species. asm.org Research has demonstrated that fosmidomycin inhibits the DXR enzyme in these zoonotic staphylococci. nih.govosti.gov

In contrast, fosmidomycin is inactive against Staphylococcus aureus, Staphylococcus epidermidis, and Staphylococcus lugdunensis, as these species lack the dxr gene and rely on the mevalonate pathway. mdpi.comasm.org

The development of lipophilic ester prodrugs of fosmidomycin, termed MEPicides, has shown increased potency against these staphylococci and bypasses the need for the GlpT-mediated cellular transport. nih.govmdpi.com

The table below summarizes the in vitro activity of fosmidomycin against susceptible Gram-positive pathogens.

| Pathogen | Measurement | Value | Reference(s) |

| Staphylococcus schleiferi | MIC | 0.5–8 µg/mL | mdpi.com |

| Staphylococcus pseudintermedius | MIC | 0.5–1 µg/mL | mdpi.com |

Antiparasitic Efficacy Beyond Plasmodium (e.g., Babesia microti, Toxoplasma gondii)

Fosmidomycin's activity extends to other apicomplexan parasites that utilize the non-mevalonate pathway.

Babesia species : Fosmidomycin has shown efficacy against various Babesia species. It can limit the growth of Babesia orientalis. mdpi.com In vitro treatment with fosmidomycin led to the clearance of Babesia bigemina and Babesia bovis in 3 and 4 days, respectively, rendering the parasites incapable of further growth. mdpi.com This suggests its potential as a treatment for bovine babesiosis. mdpi.com Furthermore, Babesia divergens, which infects human erythrocytes, shows similar susceptibility and uptake of the drug as Plasmodium. plos.org

Toxoplasma gondii : The efficacy of fosmidomycin against Toxoplasma gondii is limited. Despite the DXR enzyme being present in the apicoplast of T. gondii, the parasite is not killed by fosmidomycin. mdpi.com This is attributed to the inability of the drug to be taken up by Toxoplasma gondii-infected cells. plos.org

In Vivo Efficacy Studies in Non-Human Infection Models

Murine Malaria Models (e.g., Plasmodium berghei, Plasmodium vinckei)

Fosmidomycin has demonstrated potent antimalarial activity in various murine malaria models.

Plasmodium vinckei : Early studies showed that fosmidomycin possesses significant antimalarial activity in mice infected with Plasmodium vinckei. researchgate.net The efficacy of a combination of fosmidomycin and clindamycin (B1669177) was also successfully demonstrated in the P. vinckei mouse model, showing synergistic effects. nih.govnih.govasm.org

Plasmodium berghei : Fosmidomycin has been tested against P. berghei in vivo. One study found that a fosmidomycin-octaarginine complex showed partial susceptibility against P. berghei liver-stage parasites. asm.org Another study highlighted that the efficacy of fosmidomycin against P. berghei could be influenced by the parasite's ability to salvage host isoprenoids. malariaworld.org A highly potent α,β-unsaturated analogue of fosmidomycin, 18a, demonstrated exceptional in vivo efficacy in a luciferase-based P. berghei mouse model. nih.gov Prodrugs of reverse fosmidomycin analogues have also been tested in a P. berghei malaria model. uantwerpen.be Continuous exposure to fosmidomycin for 48 hours was required for action against liver-stage murine malaria. malariaworld.org

Invertebrate Infection Models (e.g., Galleria mellonella)

The greater wax moth, Galleria mellonella, serves as a valuable in vivo model for assessing the efficacy of antimicrobial agents due to its innate immune response, which shares similarities with that of vertebrates. plos.orgnih.gov This model has been employed to evaluate the in vivo efficacy of fosmidomycin and its analogues against various pathogens. plos.org

In studies involving Francisella novicida infection, G. mellonella larvae were used to test the effectiveness of fosmidomycin, its acetyl derivative FR900098, and a lipophilic prodrug (compound 1). plos.org All three compounds were effective at prolonging the survival of infected larvae. plos.org The use of this model suggests that fosmidomycin and its analogues could be effective in treating infections in mammalian models, as the G. mellonella infection system has been used to study numerous human pathogens. plos.org The model's utility is underscored by its ability to facilitate rapid, large-scale preliminary research without the ethical constraints and costs associated with rodent models. nih.govmdpi.comfrontiersin.org

Synergistic Interactions with Other Antimicrobial Agents in Preclinical Models

Fosmidomycin has been evaluated in combination with a variety of other antimicrobial agents, demonstrating synergistic activity against several pathogens. nih.govasm.org This approach is crucial as combination therapies can enhance efficacy and potentially reduce the likelihood of resistance development. mdpi.com

Mechanistic Basis of Synergy with Clindamycin

A significant synergistic effect is observed when fosmidomycin is combined with clindamycin, particularly against the malaria parasite Plasmodium falciparum. asm.orgoup.com The mechanistic basis for this synergy lies in the dual targeting of the apicoplast, a unique and essential organelle in Plasmodium parasites. nih.govasm.orgoup.com

Fosmidomycin acts by inhibiting the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis located within the apicoplast. asm.orgoup.com Clindamycin is believed to target the prokaryote-like ribosomes of the apicoplast, thereby inhibiting the organelle's replication. nih.govasm.orgoup.com By inhibiting two different essential functions within the same organelle, the combination produces a potent synergistic effect, leading to more effective parasite clearance than either drug alone. nih.govoup.com This dual-target strategy within the apicoplast provides a clear rationale for the observed synergy. asm.org

Evaluation of Other Combination Strategies

Beyond clindamycin, fosmidomycin has been tested in combination with other antimicrobial agents against various bacteria and parasites.

With Penicillins and Cephalosporins : Synergy between fosmidomycin and penicillins or cephalosporins was observed against 37% to 52% of the Enterobacteriaceae tested. nih.gov

With Trimethoprim (B1683648) : A synergistic interaction was found with trimethoprim against 55% of bacterial isolates tested. nih.gov

With Aminoglycosides : In contrast, synergy with gentamicin (B1671437) was found in only 17% of strains. nih.gov

With Piperaquine (B10710) : The combination of fosmidomycin and piperaquine has been developed as a non-artemisinin-based therapy for malaria. mdpi.comnih.govresearchgate.net Piperaquine, a long-acting partner, protects the shorter-lived fosmidomycin against the selection of resistant parasites and provides post-treatment prophylaxis. clinicaltrials.gov This combination has shown high efficacy in clinical studies for treating uncomplicated P. falciparum malaria. nih.govresearchgate.net

With Artesunate : Fosmidomycin has also been studied in combination with artesunate, another antimalarial. mdpi.com

The following table summarizes the synergistic effects of fosmidomycin with various antimicrobial agents against different bacterial groups.

| Combination Agent | Target Group | Percentage of Strains Showing Synergy |

| Penicillins/Cephalosporins | Enterobacteriaceae | 37% - 52% |

| Ticarcillin | Pseudomonas isolates | 35% |

| Trimethoprim | Various bacteria | 55% |

| Gentamicin | Various bacteria | 17% |

Data derived from a study on synergistic interactions. nih.gov

Metabolic Rescue Experiments to Confirm On-Target Activity

Metabolic rescue experiments are a key method to confirm that a drug's biological effect is due to the inhibition of a specific metabolic pathway. For fosmidomycin, these experiments have validated that its primary mechanism of action is the inhibition of the non-mevalonate (or MEP) pathway for isoprenoid biosynthesis. nih.govasm.org

The growth inhibition caused by fosmidomycin in pathogens like P. falciparum and Babesia microti can be reversed or "rescued" by supplementing the culture medium with isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway. nih.govasm.orgplos.org This chemical rescue demonstrates that the lethal effect of fosmidomycin is due to the depletion of essential isoprenoid precursors. nih.gov Supplementation with IPP bypasses the enzymatic block created by fosmidomycin, restoring normal growth and confirming the drug's on-target activity. nih.govplos.org

Interestingly, IPP supplementation can also rescue parasites from the effects of other antibiotics that cause a loss of the apicoplast, indicating that isoprenoid biosynthesis is the sole essential function of this organelle during the blood stage of malaria infection. nih.gov Further experiments have shown that other downstream isoprenoids, like geranylgeraniol (B1671449) (GG-ol), can also restore parasite growth in the presence of fosmidomycin. These findings provide definitive evidence that fosmidomycin's efficacy is mediated through the specific blockade of de novo isoprenoid synthesis. nih.gov

| Organism | Inhibitor | Rescue Metabolite | Outcome |

| Plasmodium falciparum | Fosmidomycin | Isopentenyl Pyrophosphate (IPP) | Growth inhibition reversed |

| Plasmodium falciparum | Antibiotics (causing apicoplast loss) | Isopentenyl Pyrophosphate (IPP) | Parasite death reversed |

| Babesia microti | Fosmidomycin | Isopentenyl Pyrophosphate (IPP) | Growth restored |

| Babesia microti | Fosmidomycin | Geranylgeraniol (GG-ol) | Growth restored |

Data compiled from metabolic rescue studies. nih.govasm.orgplos.org

Analytical Methodologies for Quantification and Characterization of Fosmidomycin Sodium Salt

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, involves the separation of mixture components based on their differential distribution between a stationary phase and a mobile phase. researchgate.net Various chromatographic methods have been adapted for the analysis of Fosmidomycin (B1218577).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. chromatographyonline.com However, the high polarity and acidity of Fosmidomycin make it challenging to retain and separate using standard reversed-phase (RP) chromatography. helixchrom.com To overcome these challenges, several specialized HPLC methods have been developed.

One approach involves using mixed-mode chromatography. For instance, a method utilizing an Amaze TH Mixed-Mode Column with an Evaporative Light Scattering Detector (ELSD) has been reported for the analysis of fosfomycin (B1673569). helixchrom.com This type of column allows for a combination of Hydrophilic Interaction Liquid Chromatography (HILIC), anion-exchange, and cation-exchange mechanisms, providing better retention and control over the elution of polar compounds like Fosmidomycin. helixchrom.com The retention time can be manipulated by adjusting the amount of acetonitrile (B52724), the buffer concentration, and the mobile phase pH. helixchrom.com

Another strategy is the use of ion-pairing agents in reversed-phase HPLC. By adding alkylamines with 6 to 10 carbon atoms to the mobile phase, the interaction between the polar Fosmidomycin molecule and a nonpolar C18 stationary phase is enhanced, allowing for optimal retention and peak shape. mdpi.comresearchgate.net This method can be coupled with direct UV detection at low wavelengths (e.g., 195 nm). mdpi.com

Furthermore, methods using specific columns like cyanopropyl (CN) or strong anion-exchanger columns have been developed to retain and separate Fosmidomycin without the need for ion-pairing agents in the mobile phase. mdpi.comresearchgate.net The United States Pharmacopeia (USP) official method suggests using an amino-bonded column with a Refractive Index Detector (RID). mdpi.com

Table 1: Examples of HPLC Methods for Fosfomycin Analysis

| Analytical Column | Mobile Phase | Detector | Research Finding | Citation |

|---|---|---|---|---|

| Amaze TH Mixed-Mode | Acetonitrile, water, and buffer | Evaporative Light Scattering Detector (ELSD) | Allows for retention control via acetonitrile amount, buffer amount, and pH. Suitable for drug formulations and biofluids. | helixchrom.com |

| Discovery C18 (150 mm × 4.6 mm, 5 µm) | 6% acetonitrile, 94% of 10 mM KH2PO4 and 0.2% hexylamine (B90201), pH = 6.1 | UV (195 nm) | Ion-pairing with hexylamine provides appropriate retention and selectivity on a standard C18 column. | mdpi.com |

| Zorbax SB-CN (250 mm × 4.6 mm) | 0.55% w/v KH2PO4 and 0.5% acetonitrile, pH = 2.45 | UV (192 nm) | Enables direct detection of Fosfomycin without derivatization or ion-pairing agents. | mdpi.com |

| Amino-bonded (250 mm x 4.6 mm, 5 µm) | 10.86 g/L sodium dihydrogen phosphate (B84403) | Refractive Index Detector (RID) | Official pharmacopeial method, though it can suffer from mass overload leading to asymmetrical peaks. | mdpi.com |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for determining Fosfomycin concentrations in biological samples due to its superior sensitivity and specificity. mdpi.com This method allows for the quantification of the drug in complex matrices such as plasma, urine, and tissue homogenates. mdpi.comnih.gov

A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, which is well-suited for highly polar compounds like Fosmidomycin. nih.govshimadzu.com The separation is followed by detection using a tandem mass spectrometer, often a triple quadrupole system, operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. mdpi.comshimadzu.com The MRM transition typically monitored for Fosfomycin is m/z 137.0 > 79.0. mdpi.com

Sample preparation for LC-MS/MS analysis often involves a simple protein precipitation step, for example, using a mixture of acetonitrile and methanol. nih.govshimadzu.com The use of a stable isotope-labeled internal standard, such as Fosfomycin-13C3, is crucial to correct for matrix effects and ensure accurate quantification. mdpi.com These methods have been validated according to regulatory guidelines and have demonstrated high accuracy, precision, and recovery. mdpi.comnih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Fosfomycin in Human Prostatic Tissue

| Parameter | Finding | Citation |

|---|---|---|

| Linearity Range | 0.1–20 µg/g (R² of 0.999) | mdpi.com |

| Limit of Quantification (LOQ) | 0.1 µg/g | mdpi.com |

| Within-day Precision (RSD%) | 9.8% | mdpi.com |

| Between-day Precision (RSD%) | 9.9% | mdpi.com |

| Accuracy (BIAS%) | 9.9% (both within-day and inter-day) | mdpi.com |

| Average Recovery | ~97% | mdpi.com |

| MS Detection | Negative ESI, MRM transition 137.0 > 79.0 m/z | mdpi.com |

| Internal Standard | Fosfomycin-13C3 | mdpi.com |

Gas Chromatography (GC) is another technique that has been applied to the analysis of fosfomycin. nih.gov Given that Fosmidomycin is a non-volatile phosphonic acid, a derivatization step is necessary to convert it into a volatile compound suitable for GC analysis. nih.govnih.gov

One reported method for determining fosfomycin in biological fluids involves a "Flash Methylation" derivatization step. nih.gov The resulting derivative is then analyzed on a capillary column (e.g., OV 17-01) with a thermionic detector. nih.gov This technique demonstrated a detection limit of approximately 1 microgram per milliliter of serum. nih.gov In another study, Gas Chromatography-Mass Spectrometry (GC-MS) was used to characterize a metabolite of Fosmidomycin after derivatization with N-methyl-N-trifluoroacetamide (MSTFA). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification

Electrophoretic Methods

Electrophoretic methods separate molecules based on their migration in an electric field. These techniques are particularly well-suited for charged molecules like Fosmidomycin and offer an alternative to chromatography, often with the advantages of high efficiency, speed, and minimal solvent consumption. mdpi.comclinicallab.com

Capillary Electrophoresis (CE) is a powerful separation technique performed in a narrow-bore fused-silica capillary. clinicallab.com A CE method with direct UV detection has been successfully developed and validated for the determination of Fosmidomycin in human serum and urine. nih.gov

In this method, optimization of the separation parameters led to the use of a buffer system at a high pH (10.8) containing a cationic reagent and an organic modifier. nih.gov This setup allowed for the rapid analysis of Fosmidomycin, with migration times of 5.2 minutes in serum and 7.4 minutes in urine. nih.gov The method was shown to be linear over a wide concentration range and demonstrated good recovery, precision, and accuracy, making it suitable for pharmacokinetic studies. nih.gov

Table 3: Performance of a Capillary Electrophoresis Method for Fosmidomycin Quantification

| Matrix | Limit of Quantification (LOQ) | Linearity Range | Migration Time | Citation |

|---|---|---|---|---|

| Human Serum | 0.5 µg/mL | 0.1-150 µg/mL | 5.2 min | nih.gov |

| Human Urine | 10 µg/mL | Not specified | 7.4 min | nih.gov |

Capillary Zone Electrophoresis (CZE) is the most common and simplest mode of capillary electrophoresis. creative-proteomics.com In CZE, the separation is based on the differences in the electrophoretic mobility of analytes, which is dependent on their charge-to-size ratio. creative-proteomics.comnvkc.nl The capillary is filled with a background electrolyte (BGE), and when a high voltage is applied, ions migrate towards the electrode of opposite charge at different velocities, leading to their separation. creative-proteomics.com

The CE method described for Fosmidomycin analysis, which uses a simple buffer-filled capillary, is an application of the CZE technique. nih.govcreative-proteomics.com CZE is an attractive method for a small, charged molecule like Fosmidomycin because it avoids the use of complex stationary phases or organic solvents. mdpi.com The technique is known for its high separation efficiency, rapid analysis times, and cost-effectiveness, making it a valuable tool for the routine analysis of Fosmidomycin Sodium Salt. mdpi.comcreative-proteomics.com

Capillary Electrophoresis (CE)

Spectrophotometric and Colorimetric Bioassays

Spectrophotometric and colorimetric bioassays represent a crucial approach for the quantification of Fosmidomycin Sodium Salt, particularly in biological matrices like plasma and urine. researchgate.net These methods leverage the biological activity of the compound, where the inhibition of a susceptible microorganism's growth is proportional to the concentration of the antibiotic. researchgate.netnih.gov

A notable method is a high-throughput colorimetric-based bioassay developed for determining fosmidomycin levels in human plasma and urine. researchgate.netnih.govnaturalproducts.net This assay utilizes the Enterobacter cloacae ATCC 23355 strain as the test organism. researchgate.netnih.gov The fundamental principle involves measuring the inhibition of bacterial growth, which is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netnih.gov MTT, a tetrazolium salt, is reduced by metabolically active cells to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. researchgate.net The intensity of the color is therefore indicative of cell viability; a lower signal corresponds to higher growth inhibition and thus a higher concentration of fosmidomycin. researchgate.net One of the main advantages of this type of colorimetric assay is its speed and precision without the need for radioisotopes or complex washing steps. researchgate.net